Daglutril

概要

説明

Daglutril is an orally active compound that functions as a mixed neutral endopeptidase and endothelin converting enzyme inhibitor. It is currently under development for the treatment of essential hypertension and congestive heart failure . The compound’s chemical formula is C₃₁H₃₈N₂O₆, and it is known for its potential to reduce blood pressure and proteinuria, as well as its reno-protective effects .

準備方法

The synthesis of daglutril involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the cyclopentane derivative: This involves the reaction of a cyclopentane derivative with an ethoxycarbonyl-phenylbutyl compound under specific conditions.

Amidation: The intermediate is then subjected to amidation to form the cyclopentanecarboxamido derivative.

Cyclization: The final step involves cyclization to form the benzazepinyl acetic acid derivative, which is this compound.

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.

化学反応の分析

ダグルトリルは、以下を含むさまざまな化学反応を起こします。

酸化: ダグルトリルは、特定の条件下で酸化されて対応する酸化生成物を形成する可能性があります。

還元: 還元反応は、化合物内の官能基を修飾するために実施できます。

置換: 置換反応、特に求核置換反応は、分子の特定部位で起こる可能性があります。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。 これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

ダグルトリルは、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Hypertension in Type 2 Diabetes and Nephropathy

Daglutril has shown promising results in managing hypertension among patients with type 2 diabetes and nephropathy. A randomized crossover trial demonstrated that this compound significantly reduced both systolic and diastolic blood pressure compared to placebo. The study included 45 patients who were treated with this compound (300 mg/day) alongside losartan, a common antihypertensive medication. Key findings included:

- Systolic Blood Pressure : Reduced by an average of 5.2 mm Hg.

- Diastolic Blood Pressure : Reduced by an average of 2.5 mm Hg.

- Safety Profile : The treatment was well-tolerated, with mild adverse effects noted .

Proteinuria Management

While this compound did not significantly reduce urinary albumin excretion compared to placebo in the aforementioned study, it has been associated with mitigating proteinuria in other contexts. Research indicates that NEP inhibitors can enhance renal function by reducing protein leakage and improving glomerular filtration rates .

Comparative Efficacy

A comparative analysis of various antihypertensive agents reveals that this compound's dual inhibition mechanism may offer advantages over single-enzyme inhibitors. For instance, traditional NEP inhibitors often fail to provide adequate blood pressure control because they also reduce the levels of vasoconstrictors like endothelin-1. In contrast, this compound's dual action allows it to maintain a more balanced effect on vascular tone .

| Parameter | This compound | Traditional NEP Inhibitors | Endothelin Receptor Antagonists |

|---|---|---|---|

| Systolic BP Reduction (mm Hg) | 5.2 | Variable | Typically lower |

| Diastolic BP Reduction (mm Hg) | 2.5 | Variable | Typically lower |

| Effect on Proteinuria | Limited | Moderate | Variable |

| Safety Profile | Acceptable | Varies | Generally acceptable |

Case Study 1: Efficacy in Hypertensive Patients

In a clinical trial involving hypertensive patients with type 2 diabetes, this compound was administered for eight weeks alongside standard antihypertensive therapy. Results indicated significant reductions in blood pressure without notable increases in adverse events, supporting its use as an effective adjunct therapy for this patient population .

Case Study 2: Long-term Outcomes

Longitudinal studies are needed to evaluate the long-term effects of this compound on renal outcomes and cardiovascular health. Preliminary data suggest that its ability to modulate both neprilysin and endothelin pathways may lead to improved outcomes in chronic kidney disease progression, although further research is necessary to substantiate these claims .

作用機序

ダグルトリルは、中性エンドペプチダーゼとエンドセリン変換酵素の両方を阻害することで効果を発揮します。この二重阻害により、血漿ナトリウム利尿ペプチドとビッグエンドセリン-1のレベルが上昇し、これにより右心室と左心室の充満圧が低下します。 これらの酵素の複合的な阻害は、心不全と高血圧の管理に役立ちます .

類似化合物との比較

ダグルトリルは、中性エンドペプチダーゼとエンドセリン変換酵素に対する二重阻害作用によりユニークです。類似の化合物には以下が含まれます。

SLV336: 類似の特性を持つ別の二重阻害剤ですが、主に前臨床設定で研究されています.

ダグルトリルは、開発の進んだ段階と、臨床設定での潜在的な治療効果により際立っています。

生物活性

Daglutril, a combined inhibitor of endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP), has garnered attention for its potential therapeutic applications, particularly in managing hypertension and renal complications associated with type 2 diabetes. This article delves into the biological activity of this compound, summarizing key findings from clinical trials and research studies.

This compound functions by inhibiting two critical enzymes:

- Endothelin-Converting Enzyme (ECE) : This enzyme converts big endothelin-1 (ET-1) into its active form, which is a potent vasoconstrictor.

- Neutral Endopeptidase (NEP) : NEP degrades several biologically active peptides, including natriuretic peptides that promote vasodilation and diuresis.

By simultaneously inhibiting these enzymes, this compound aims to enhance vasodilatory effects while reducing the levels of vasoconstrictors, thus potentially lowering blood pressure and improving renal function.

1. Efficacy in Hypertensive Patients with Type 2 Diabetes

A pivotal study evaluated the effects of this compound on blood pressure and renal outcomes in hypertensive patients with type 2 diabetes and nephropathy. Key details from the study include:

- Study Design : A randomized, crossover trial involving 45 patients.

- Dosage : Patients received this compound at a dose of 300 mg/day for 8 weeks, followed by a placebo period.

- Primary Endpoint : Change in 24-hour urinary albumin excretion.

- Secondary Endpoints : Blood pressure measurements (systolic, diastolic, mean), renal hemodynamics, and safety profile.

Results :

- This compound did not significantly reduce urinary albumin excretion compared to placebo (-7.6 μg/min; p=0.559).

- Significant reductions in blood pressure were observed:

- 24-hour Systolic BP : Decreased by -5.2 mm Hg (p=0.0013).

- Office Systolic BP : Decreased by -5.4 mm Hg (p=0.028).

The study concluded that this compound effectively improved blood pressure control in this high-risk population while maintaining an acceptable safety profile .

2. Comparison with Other Antihypertensives

Research comparing this compound with other antihypertensive agents indicated its unique dual-action mechanism may offer advantages over traditional treatments. For instance, studies have shown that combinations involving NEP inhibitors can enhance cardiovascular outcomes by increasing levels of beneficial peptides like atrial natriuretic peptide (ANP) while simultaneously inhibiting harmful vasoconstrictors .

Safety Profile

In clinical trials, this compound was generally well-tolerated. The most common adverse effects included mild treatment-related events such as facial or peripheral edema. Notably, the incidence of severe adverse reactions was low .

Summary of Research Findings

特性

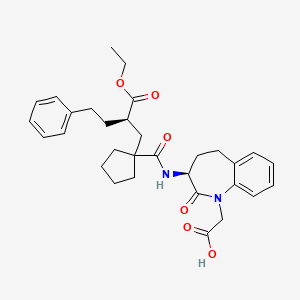

IUPAC Name |

2-[(3S)-3-[[1-[(2R)-2-ethoxycarbonyl-4-phenylbutyl]cyclopentanecarbonyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O6/c1-2-39-29(37)24(15-14-22-10-4-3-5-11-22)20-31(18-8-9-19-31)30(38)32-25-17-16-23-12-6-7-13-26(23)33(28(25)36)21-27(34)35/h3-7,10-13,24-25H,2,8-9,14-21H2,1H3,(H,32,38)(H,34,35)/t24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQODGUTLZXUGZ-RPBOFIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)CC2(CCCC2)C(=O)N[C@H]3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171341 | |

| Record name | Daglutril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SLV306 increased plasma natriuretic peptides and big endothelin-1 levels in a dose-dependent manner, confirming neutral endopeptidase and endothelin-converting enzyme inhibition. The combined inhibition of neutral endopeptidase and endothelin-converting enzyme may be useful in heart failure by reducing right and left cardiac filling pressures | |

| Record name | Daglutril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

182821-27-8 | |

| Record name | Daglutril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182821-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daglutril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182821278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daglutril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daglutril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAGLUTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKV299446X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。